Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c1-22-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(8-9)17(20)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDJIHYJPQZDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, the primary disconnections involve the ester and ketone functional groups.
Disconnection of the Ester Linkage
One possible retrosynthetic step is the disconnection of the methyl ester. This bond can be readily formed in the forward direction by standard esterification procedures, such as Fischer esterification of the corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, with methanol (B129727) under acidic catalysis. This simplifies the target to a benzophenone-2-carboxylic acid intermediate.
Disconnection at the Ketone Carbonyl
A more fundamental disconnection breaks the carbon-carbon bond between the ketone's carbonyl carbon and one of the aromatic rings. This approach points to a Friedel-Crafts acylation reaction, a powerful method for forming aryl ketones. nih.gov The most logical disconnection identifies methyl benzoate (B1203000) and 4-chloro-3-nitrobenzoyl chloride as the two primary precursors. sigmaaldrich.com In this scenario, the electron-rich methyl benzoate ring acts as the nucleophile, attacking the electrophilic acylium ion generated from 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov
Strategic Derivatization of Aromatic Rings
The substitution pattern on the benzoyl moiety is critical. A retrosynthetic analysis suggests that it is more efficient to begin with precursors that already contain the chloro and nitro substituents in the desired positions. Attempting to chlorinate and nitrate (B79036) a pre-formed benzophenone (B1666685) skeleton would likely lead to a mixture of isomers that are difficult to separate, due to the directing effects of the existing carbonyl and ester groups. Therefore, the synthesis strategically begins with a pre-functionalized benzoic acid derivative.
Precursor Synthesis and Functional Group Interconversions
The success of the total synthesis hinges on the efficient preparation of the key precursors identified in the retrosynthetic analysis.
Preparation of Benzoic Acid Derivatives
The primary benzoic acid precursor required is 4-chloro-3-nitrobenzoic acid. This intermediate is typically synthesized via the electrophilic nitration of 4-chlorobenzoic acid. The reaction is a classic example of regioselectivity in electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-director, while the chloro group is a deactivating but ortho, para-director. The combined influence of these two groups directs the incoming nitronium ion (NO₂⁺) to the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 4-chloro-3-nitrobenzoic acid.
Various nitrating conditions have been reported to achieve this transformation. guidechem.com
| Method | Reagents | Conditions | Yield |
| Method 1 | p-chlorobenzoic acid, sulfuric acid, industrial hydrochloric acid | 50-65°C, 5 hours | Not specified |
| Method 2 | p-chlorobenzoic acid, concentrated nitric acid | Below 20°C, 6 hours | 90% |
| Method 3 | p-chlorobenzoic acid, mixed acid (HNO₃/H₂SO₄), dichloromethane (B109758) | Boiling point | >97% |
An alternative route involves the oxidation of 4-chloro-3-nitrotoluene (B146361) using a strong oxidizing agent like potassium permanganate, which also produces 4-chloro-3-nitrobenzoic acid in high yield. guidechem.com The other key precursor, methyl benzoate, is a common and commercially available reagent, often prepared by the Fischer esterification of benzoic acid and methanol.
Synthesis of Halogenated and Nitrated Benzoyl Chlorides
To activate the carboxylic acid for the Friedel-Crafts acylation, 4-chloro-3-nitrobenzoic acid must be converted into the more reactive acyl chloride, 4-chloro-3-nitrobenzoyl chloride. ontosight.ai This transformation is a standard procedure in organic synthesis, commonly achieved by treating the carboxylic acid with a chlorinating agent. ontosight.aiorgsyn.org
Common reagents for this conversion are listed below. ontosight.ai
| Reagent | Typical Solvent | Byproducts |
| Thionyl chloride (SOCl₂) ** | None or inert solvent (e.g., Dichloromethane) | SO₂(g), HCl(g) |
| Oxalyl chloride ((COCl)₂) ** | Dichloromethane, DMF (catalyst) | CO(g), CO₂(g), HCl(g) |
| Phosphorus pentachloride (PCl₅) | None or inert solvent | POCl₃, HCl(g) |
One documented procedure involves stirring 4-chloro-3-nitrobenzoic acid with oxalyl chloride in dichloromethane with a catalytic amount of DMF, yielding the desired 4-chloro-3-nitrobenzoyl chloride as a solid. prepchem.com This acyl chloride is a highly reactive intermediate poised for the subsequent Friedel-Crafts acylation with methyl benzoate to assemble the final carbon skeleton of this compound. sigmaaldrich.comontosight.ai
Direct Synthetic Pathways
Direct pathways to this compound primarily involve two key transformations: the formation of the benzophenone skeleton and the esterification of the carboxylic acid group. The sequence of these steps can vary, but typically the benzophenone moiety is constructed first.
The final step in the most common synthesis of this compound is the esterification of its carboxylic acid precursor, 2-(4-chloro-3-nitrobenzoyl)benzoic acid. This transformation is a classic example of Fischer esterification.
The reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. Concentrated sulfuric acid is a commonly employed catalyst for this purpose. scielo.brgoogle.com The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester and water. scielo.br Following the reaction, the excess methanol is removed under reduced pressure, and the crude product is purified, often by recrystallization.
Alternative methods for esterification include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This two-step procedure is generally faster and not limited by equilibrium, but it involves harsher reagents.
The core benzophenone structure of the target molecule is assembled via a Friedel-Crafts acylation reaction. masterorganicchemistry.com A common strategy involves the acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com This reaction forms 2-(4-chlorobenzoyl)benzoic acid as an intermediate. A stoichiometric amount of the catalyst is necessary as it complexes with the product ketone. organic-chemistry.org
The subsequent step is the regioselective nitration of 2-(4-chlorobenzoyl)benzoic acid to introduce the nitro group at the 3-position of the chloro-substituted ring. This is achieved using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The chloro group at position 4 acts as an ortho-, para-director, but the deactivating effect of the benzoyl group and steric hindrance favor nitration at the position meta to the benzoyl group and ortho to the chloro group (position 3). The reaction is typically conducted at low temperatures (e.g., 0–10°C) to control the reaction rate and prevent over-nitration.
An alternative Friedel-Crafts approach would involve reacting methyl benzoate with 4-chloro-3-nitrobenzoyl chloride. However, this route can be complicated by the deactivating nature of the ester group on the methyl benzoate ring, which makes the Friedel-Crafts reaction less efficient.
Beyond the traditional Friedel-Crafts pathway, alternative methods involving organometallic coupling reactions can be employed to construct the benzophenone skeleton. One such method involves the reaction of an organocadmium reagent with an acyl chloride. prepchem.com
In this approach, an aryl magnesium bromide (Grignard reagent), such as p-chlorophenyl magnesium bromide, is first prepared from p-chlorobromobenzene and magnesium. This Grignard reagent is then treated with cadmium chloride to form the corresponding diorganocadmium compound. prepchem.com This organocadmium reagent is subsequently reacted with the acid chloride of a suitably substituted benzoic acid, such as 2-methyl-3-nitro-benzoyl chloride, to yield the desired benzophenone. prepchem.com While effective, this method requires the preparation of organometallic reagents which are sensitive to moisture and air.
Other modern cross-coupling reactions, such as Suzuki or Heck couplings, could theoretically be used to form the biaryl C-C bond, followed by oxidation of a linking group (e.g., a methylene (B1212753) bridge) to the ketone. However, for this specific molecule, the Friedel-Crafts acylation route remains the most direct and widely established method.
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring safety and efficiency. This is particularly important for the nitration and Friedel-Crafts acylation steps.
In Friedel-Crafts acylations, the choice of solvent is critical. The solvent must be inert to the strong Lewis acids and reactants. Common solvents include chlorinated hydrocarbons like dichloromethane or non-polar solvents such as carbon disulfide. For the acylation of chlorobenzene with phthalic anhydride, an excess of chlorobenzene can sometimes serve as the solvent. google.com
For the nitration of 2-(4-chlorobenzoyl)benzoic acid, concentrated sulfuric acid typically serves as both the catalyst and the reaction medium. The high viscosity and strong acidic nature of sulfuric acid help to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and to keep the reactants in solution.
In the esterification step, an excess of the alcohol (methanol) is often used as the reaction medium, which also helps to shift the reaction equilibrium toward the product side. scielo.br For reactions involving acyl chlorides, aprotic solvents like tetrahydrofuran (B95107) or dichloromethane are suitable.
Careful control of reaction parameters like temperature and stoichiometry is essential for the successful synthesis of the precursor 2-(4-chloro-3-nitrobenzoyl)benzoic acid.
Temperature: The nitration reaction is highly exothermic and must be performed at low temperatures (typically between 0°C and 10°C) to prevent the formation of unwanted byproducts from di-nitration or side reactions. Maintaining a low temperature ensures higher regioselectivity and purity.
Stoichiometry: The molar ratio of the reactants significantly impacts the reaction outcome. In the nitration step, a slight excess of nitric acid is used to ensure complete conversion of the starting material. The table below illustrates the effect of nitric acid equivalents on the yield and purity of 2-(4-chloro-3-nitrobenzoyl)benzoic acid.
| HNO₃ Equivalents | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | - | - |
| 1.1 | 85 | 95 |
| 1.5 | - | - |
The volume of sulfuric acid used as the reaction medium also plays a role. A sufficient volume is needed to ensure proper mixing and heat dissipation. The following table shows optimization data for the nitration reaction.
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HNO₃ Equivalents | 1.0–1.5 | 1.1 | 85 | 95 |
| Reaction Temp (°C) | 0–25 | 5 | 89 | 97 |
| H₂SO₄ Volume (mL/g) | 5–15 | 10 | 87 | 96 |
For the Friedel-Crafts acylation, at least one equivalent of the Lewis acid catalyst per mole of the acylating agent is required. A slight excess is often used to drive the reaction to completion. The reaction is typically performed at atmospheric pressure.
Catalytic Approaches (e.g., Lewis Acid Catalysis, Phase Transfer Catalysis)
Catalysis plays a crucial role in the synthesis of this compound, primarily in the key Friedel-Crafts acylation step to form the benzoylbenzoic acid intermediate and the subsequent esterification.
Lewis Acid Catalysis:
The formation of the 2-(4-chloro-3-nitrobenzoyl)benzoic acid backbone is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution traditionally employs a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) (AlCl₃), to activate the acylating agent. organic-chemistry.org Other Lewis acids like anhydrous ferric chloride, zinc chloride, and boron trifluoride can also be utilized. google.com
The mechanism involves the Lewis acid coordinating with the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the aromatic ring. Despite its effectiveness, the use of stoichiometric amounts of catalysts like AlCl₃ presents several drawbacks, including the generation of large volumes of hazardous waste and difficulties in catalyst recovery and recycling. researchgate.net
To address these limitations, research has focused on developing more sustainable catalytic systems. Heterogeneous solid acid catalysts, such as zinc oxide (ZnO) and iron zirconium phosphate (B84403), have emerged as promising alternatives. organic-chemistry.orgresearchgate.net These solid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, thereby aligning with the principles of green chemistry. researchgate.netresearchgate.net For instance, various benzene (B151609) derivatives can be efficiently acylated using benzoyl chloride in the presence of a catalytic amount of iron zirconium phosphate under solvent-free conditions. researchgate.net
| Catalyst Type | Example | Role in Synthesis | Advantages | Disadvantages |
| Traditional Lewis Acid | Anhydrous Aluminum Trichloride (AlCl₃) | Catalyzes the Friedel-Crafts acylation reaction. organic-chemistry.org | High reactivity and effectiveness. | Requires stoichiometric amounts, generates significant waste, difficult to recycle. researchgate.net |
| Heterogeneous Solid Acid | Zinc Oxide (ZnO), Iron Zirconium Phosphate | Serve as recyclable catalysts for Friedel-Crafts acylation. organic-chemistry.orgresearchgate.net | Recyclable, reduces waste, often milder reaction conditions. researchgate.net | May exhibit lower activity compared to traditional Lewis acids. |
Phase Transfer Catalysis (PTC):
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction occurs. chemijournal.com
In the context of synthesizing this compound, PTC can be particularly beneficial in the esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with methanol. By employing a phase transfer catalyst, the deprotonated carboxylate anion can be transferred to the organic phase containing the methylating agent, thereby accelerating the reaction rate and improving the yield under milder conditions.
Furthermore, PTC can be applied in the synthesis of the acyl chloride precursor. For instance, the synthesis of p-nitrobenzoyl chloride has been demonstrated using a phase transfer catalyst, which facilitates the reaction between p-nitrobenzoic acid and thionyl chloride. google.com This approach can lead to high-purity products with excellent yields. google.com The advantages of PTC include increased reaction rates, lower reaction temperatures, reduced use of hazardous solvents, and simplification of work-up procedures. crdeepjournal.org
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental footprint of chemical processes. uniroma1.it
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. rsc.org
| Metric | Description | Significance in Green Chemistry |
| Atom Economy (AE) | A measure of how many atoms from the reactants are incorporated into the final product. rsc.org | A higher AE indicates less waste generation and a more efficient process. rsc.org |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | Provides a more practical measure of the efficiency of a reaction. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-Factor is indicative of a greener process. |
Solvent Selection and Waste Minimization
The choice of solvents and the minimization of waste are critical considerations in the green synthesis of this compound. Traditional Friedel-Crafts acylations often utilize halogenated solvents like dichloromethane or 1,2-dichloroethane, which are associated with environmental and health concerns. google.com
Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. mdpi.com Research into Friedel-Crafts reactions has explored the use of greener alternatives, and in some cases, conducting the reaction under solvent-free conditions has proven effective, particularly with solid acid catalysts. researchgate.net
Waste minimization is closely linked to both catalyst and solvent selection. The use of stoichiometric Lewis acids in Friedel-Crafts reactions is a major source of waste. The adoption of recyclable heterogeneous catalysts significantly reduces this waste stream. researchgate.net In industrial settings, the recovery and recycling of spent acids are crucial for waste reduction. For instance, distillation can be employed to reclaim sulfuric acid, potentially reducing waste by up to 70%.
Mechanistic Investigations of Reactions Involving Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate
Mechanistic Pathways of Compound Formation
The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves two key transformations: the acylation of a benzene (B151609) ring derivative and the formation of a methyl ester. The mechanisms of these processes are rooted in fundamental principles of organic chemistry.
Electrophilic Aromatic Substitution Mechanisms in Acylation
The formation of the benzoylbenzoate backbone of the target molecule likely proceeds through a Friedel-Crafts acylation reaction. masterorganicchemistry.comsavemyexams.comorganic-chemistry.org This class of reactions is a cornerstone of electrophilic aromatic substitution. masterorganicchemistry.comsavemyexams.comorganic-chemistry.org In a hypothetical synthesis, the acylation of methyl benzoate (B1203000) with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be a plausible route.
The mechanism commences with the activation of the acyl chloride by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This resonance-stabilized cation is the key electrophile in the reaction.
The π-electron system of the methyl benzoate ring then acts as a nucleophile, attacking the acylium ion. youtube.com This attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The directing effects of the substituents on the methyl benzoate ring would influence the position of acylation. Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom that formed the new bond with the acyl group, restoring the aromaticity of the ring and yielding the 2-(4-chloro-3-nitrobenzoyl)benzoate structure. masterorganicchemistry.com
Table 1: Key Steps in Friedel-Crafts Acylation
| Step | Description |
| 1. Formation of the Electrophile | The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (4-chloro-3-nitrobenzoyl chloride) to form a highly reactive acylium ion. |
| 2. Nucleophilic Attack | The π electrons of the aromatic ring (methyl benzoate) attack the electrophilic acylium ion. |
| 3. Formation of the Sigma Complex | A resonance-stabilized carbocation intermediate (arenium ion or sigma complex) is formed, temporarily disrupting the aromaticity of the ring. |
| 4. Deprotonation | A weak base removes a proton from the ring, restoring aromaticity and forming the final acylated product. |
Nucleophilic Acyl Substitution in Ester Formation
The methyl ester group of this compound is typically formed via a nucleophilic acyl substitution reaction, most commonly through Fischer esterification. masterorganicchemistry.comyoutube.comtcu.edu This acid-catalyzed reaction involves the treatment of the corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, with methanol (B129727). youtube.comtcu.eduyoutube.com
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). masterorganicchemistry.comyoutube.comtcu.edu This protonation significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com
Following the nucleophilic attack, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of water. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the methyl ester product. masterorganicchemistry.comyoutube.com All steps in the Fischer esterification are reversible, and the reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. tcu.edu
Reactivity at the Ester Functionality
The ester group in this compound is a key site of reactivity, susceptible to various transformations including hydrolysis, transesterification, and reduction.
Detailed Mechanisms of Hydrolysis (Acidic and Basic)
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acidic Hydrolysis:
Under acidic conditions, the mechanism of hydrolysis is the microscopic reverse of Fischer esterification. tcu.edu The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton is subsequently transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol). The tetrahedral intermediate collapses, expelling methanol and forming the protonated carboxylic acid. Finally, deprotonation yields the carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, and regenerates the acid catalyst.
Basic Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis occurs via a different mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. oieau.frresearchgate.net The intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and methanol. researchgate.net This final deprotonation step drives the equilibrium towards the products, making basic hydrolysis an irreversible process.
The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the benzoyl ring, is expected to increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the tetrahedral intermediate. oieau.fr
Table 2: Comparison of Acidic and Basic Ester Hydrolysis
| Feature | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |
| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |
| Nucleophile | Water | Hydroxide ion (OH⁻) |
| Key Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |
| Leaving Group | Methanol | Methoxide ion (CH₃O⁻) |
| Reversibility | Reversible | Irreversible |
| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
Transesterification Pathways and Catalytic Mechanisms
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this would involve reacting it with an alcohol other than methanol, in the presence of an acid or base catalyst, to form a different ester.
The mechanism of transesterification is analogous to that of hydrolysis. In an acid-catalyzed reaction, the carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, and after proton transfer, methanol is eliminated as a leaving group.
In a base-catalyzed transesterification, an alkoxide ion from the new alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion. The reaction is typically an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed.
Catalysts for transesterification can be either acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide, sodium ethoxide). researchgate.net The choice of catalyst can influence the reaction rate and equilibrium position.
Reduction Mechanisms (e.g., Hydride Reductions, Catalytic Hydrogenation)
The ester and nitro functionalities of this compound can undergo reduction under different conditions.
Hydride Reductions:
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. doubtnut.commasterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, with the elimination of a methoxide-aluminum complex. The resulting aldehyde is then immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. youtube.com The nitro group would also be reduced by LiAlH₄, typically to an azo compound or an amine, depending on the reaction conditions.
Catalytic Hydrogenation:
Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel), can also be employed for reduction. google.comscirp.org This method is particularly effective for the reduction of the nitro group to an amine. google.com The mechanism involves the adsorption of both the hydrogen gas and the aromatic nitro compound onto the surface of the metal catalyst. The hydrogen-hydrogen bond is weakened, and hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the amino group. google.com
The ester group is generally less reactive towards catalytic hydrogenation than the nitro group. mdpi.com Therefore, selective reduction of the nitro group in the presence of the ester is often possible by careful choice of catalyst and reaction conditions (e.g., temperature, pressure). scirp.org
Reactivity at the Ketone Carbonyl Group
The ketone carbonyl group in this compound is a primary site for chemical reactions. Its reactivity is influenced by the electronic effects of the attached aromatic rings and their substituents, as well as by steric factors.
Nucleophilic Addition Mechanisms
The carbonyl carbon of the ketone is electrophilic and is susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield an alcohol.
The rate and equilibrium of this process are influenced by both steric and electronic factors. In the case of this compound, the two bulky aromatic rings attached to the carbonyl group present significant steric hindrance, which can slow down the rate of nucleophilic attack. Electronically, the nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ester group, also an electron-withdrawing group, might have a more complex influence due to its positioning.
A variety of nucleophiles can participate in these addition reactions, including hydrides (from reagents like sodium borohydride), organometallic reagents (like Grignard reagents), and amines. The specific mechanism and the nature of the final product will depend on the nucleophile and the reaction conditions. For instance, reduction with a mild reducing agent would likely yield the corresponding secondary alcohol, while reaction with a Grignard reagent would lead to a tertiary alcohol.
| Nucleophile | Reagent Example | Product Type | Mechanistic Notes |
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | The hydride ion attacks the carbonyl carbon, followed by protonation of the alkoxide. |
| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol | A new carbon-carbon bond is formed, leading to a tertiary alcohol after workup. |
| Amine | Primary Amine (R-NH₂) | Imine | The initial addition product, a hemiaminal, typically dehydrates to form an imine. |
Enolization and Tautomerism Studies
Ketones that have at least one α-hydrogen can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a fundamental process in organic chemistry and is catalyzed by both acids and bases. In the case of this compound, the potential for enolization exists at the benzylic position of the benzoyl group, provided there are hydrogens present on the adjacent carbon.
Under basic conditions, a base removes an α-hydrogen to form an enolate ion. The enolate is a resonance-stabilized intermediate with the negative charge delocalized between the α-carbon and the oxygen atom. Protonation of the enolate on the oxygen atom yields the enol.
Under acidic conditions, the carbonyl oxygen is first protonated, which makes the α-hydrogens more acidic. A weak base (like the solvent) can then remove an α-hydrogen to form the enol directly.
The position of the keto-enol equilibrium is influenced by several factors, including the structure of the ketone, the solvent, and the temperature. For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. However, for diaryl ketones like the one , the electronic properties of the aromatic rings can influence the stability of the enol form. The presence of the electron-withdrawing nitro group could potentially affect the acidity of the α-protons and the stability of the corresponding enolate.
Transformations Involving the Chloro and Nitro Groups on the Aromatic Ring
The chloro and nitro groups on one of the aromatic rings of this compound are key sites for a variety of chemical transformations, significantly expanding the synthetic utility of this molecule.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a halogen on an aromatic ring, activates the ring towards nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is ortho to the chloro group, a favorable arrangement for SNAr reactions.
The SNAr mechanism is a two-step process:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).
The rate-determining step is typically the formation of the Meisenheimer complex. The strong electron-withdrawing effect of the nitro group is crucial for stabilizing this intermediate and thus facilitating the reaction. A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, amines, and thiols, allowing for the introduction of diverse functionalities in place of the chlorine atom.
| Nucleophile | Product Functional Group | Key Mechanistic Feature |
| Alkoxide (RO⁻) | Aryl Ether | Formation of a new C-O bond. |
| Amine (R₂NH) | Aryl Amine | Formation of a new C-N bond. |
| Thiolate (RS⁻) | Aryl Thioether | Formation of a new C-S bond. |
Reduction of the Nitro Group to Amine Functionality
The nitro group on the aromatic ring can be selectively reduced to an amine group, a transformation of great synthetic importance as it provides a route to anilines, which are versatile building blocks. The challenge in reducing the nitro group in this compound lies in achieving chemoselectivity, i.e., reducing the nitro group without affecting the other functional groups, particularly the chloro group and the ester.
Several methods are available for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.
Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. Careful selection of the catalyst and reaction conditions is necessary to avoid the hydrogenolysis of the C-Cl bond.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. These conditions are generally effective and can be selective.
Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. This can be a milder alternative to using hydrogen gas.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of nitro groups.
The resulting amine is a valuable intermediate that can undergo a variety of subsequent reactions, such as diazotization followed by substitution, or acylation.
Cross-Coupling Reactions at the Halogen Site (e.g., Suzuki, Sonogashira – post-modification implications)
The chloro group on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents, significantly increasing the molecular complexity and providing access to novel derivatives.
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling at the chloro position would lead to the formation of a biaryl linkage.
The catalytic cycle for the Suzuki reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
The presence of the nitro group can influence the efficiency of the Suzuki coupling. While electron-withdrawing groups can sometimes hinder the oxidative addition step, they can also promote the reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields.
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkyne moiety at the position of the chlorine atom in this compound.
The mechanism is thought to involve a palladium cycle similar to the Suzuki coupling, and a copper cycle that facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Post-Modification Implications:
The products obtained from these cross-coupling reactions have significant potential for further synthetic transformations. The newly introduced aryl or alkynyl groups can be further functionalized, leading to a wide array of complex molecules. For example, an introduced alkyne can undergo cycloaddition reactions, or an introduced aryl group can be further substituted. These post-modification possibilities make cross-coupling reactions a powerful strategy for generating molecular diversity from a common starting material like this compound.
| Reaction | Coupling Partner | Product Type | Post-Modification Potential |
| Suzuki Coupling | Arylboronic acid | Biaryl compound | Further functionalization of the new aromatic ring. |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Cycloaddition reactions, further coupling reactions of the alkyne. |
Stereochemical and Regiochemical Control in Transformations
Detailed experimental and theoretical studies specifically investigating the stereochemical and regiochemical outcomes of reactions involving this compound are not extensively available in publicly accessible literature. However, predictions regarding its reactivity can be made based on the electronic properties of its substituents and general principles of organic chemistry.
Analysis of Regioselectivity in Electrophilic/Nucleophilic Attack
The regioselectivity of chemical reactions involving this compound is dictated by the directing effects of the substituents on its two aromatic rings.
Electrophilic Attack:
In electrophilic aromatic substitution, the reactivity of the benzene rings is influenced by the electron-donating or electron-withdrawing nature of the attached groups.
The 4-chloro-3-nitrobenzoyl ring is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects, directing incoming electrophiles to the meta position relative to itself. The chlorine atom (-Cl) is also deactivating due to its inductive effect, although it is an ortho, para-director due to resonance. wikipedia.orglibretexts.orgyoutube.com In this specific substitution pattern, the positions ortho and para to the chlorine are already substituted or sterically hindered. The directing effects of the nitro group and the carbonyl group (part of the benzoyl linkage), both strong deactivating and meta-directing groups, would primarily channel an electrophile to the position meta to both, which is the carbon atom also bearing the chlorine. This makes electrophilic substitution on this ring highly unlikely under standard conditions.
The methyl benzoate ring is also deactivated by the attached benzoyl group, which is an electron-withdrawing, meta-directing substituent. Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the benzoyl group.
Nucleophilic Attack:
The 4-chloro-3-nitrobenzoyl moiety is highly susceptible to nucleophilic aromatic substitution (SNAr).
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the carbon-chlorine bond towards nucleophilic attack. blogspot.comresearchgate.net The nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comchegg.com Therefore, nucleophiles will preferentially attack the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. The carbonyl group para to the chlorine also contributes to this activation by withdrawing electron density.
The table below summarizes the predicted regioselectivity for attacks on the 4-chloro-3-nitrobenzoyl ring.
| Reagent Type | Predicted Site of Attack on 4-chloro-3-nitrobenzoyl ring | Activating/Deactivating Groups |
| Electrophile | Position 5 (meta to both -NO₂ and -CO-) - Highly Unlikely | -NO₂ (strong deactivator, meta-director), -Cl (deactivator, ortho, para-director), Benzoyl (deactivator, meta-director) |
| Nucleophile | Position 4 (carbon attached to -Cl) | -NO₂ (strong activator for SNAr), Benzoyl (activator for SNAr) |
Diastereoselectivity and Enantioselectivity (if applicable to chiral derivatives)
As this compound is an achiral molecule, discussions of diastereoselectivity and enantioselectivity are only relevant in the context of its reactions with chiral reagents or in the presence of chiral catalysts, leading to chiral products, or if the molecule itself is modified to contain a chiral center.
There is a lack of specific studies on the diastereoselective or enantioselective reactions of chiral derivatives of this compound. However, the broader field of asymmetric synthesis involving benzophenone (B1666685) derivatives provides some insights into potential stereochemical control.
For instance, in photochemical reactions, chiral benzophenone derivatives have been shown to exhibit stereoselectivity in intramolecular hydrogen abstraction. researchgate.netrsc.orgresearchgate.net Furthermore, ketone-catalyzed asymmetric photoreactions, including [2+2] cycloadditions, demonstrate that the chiral environment of a modified benzophenone can induce significant enantioselectivity. jst.go.jprsc.org
Should a chiral auxiliary be introduced into the this compound structure, for example, by replacing the methyl ester with a chiral alcohol, it would be conceivable to achieve diastereoselectivity in subsequent reactions. The chiral environment could influence the approach of a reagent to one of the prochiral faces of the carbonyl group or one of the aromatic rings. However, without experimental data on such systems, any analysis remains speculative.
Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a full structural assignment.
Predicted ¹H and ¹³C NMR Data
Based on the principles of substituent effects on aromatic systems, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ is presented below.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | - | ~138.0 |
| 2' | 7.8 - 8.0 (d) | ~128.0 |
| 3' | - | ~148.0 (C-NO₂) |
| 4' | - | ~135.0 (C-Cl) |
| 5' | 7.5 - 7.7 (dd) | ~125.0 |
| 6' | 8.0 - 8.2 (d) | ~132.0 |
| 1 | - | ~133.0 |
| 2 | - | ~130.0 |
| 3 | 7.6 - 7.8 (m) | ~129.0 |
| 4 | 7.4 - 7.6 (m) | ~128.5 |
| 5 | 7.3 - 7.5 (m) | ~129.5 |
| 6 | 8.1 - 8.3 (d) | ~131.0 |
| C=O | - | ~194.0 |
| COOCH₃ | - | ~166.0 |
| OCH₃ | 3.9 - 4.1 (s) | ~52.5 |
Note: These are predicted values and actual experimental data may vary. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.
Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton (¹H-¹H) coupling networks within the two aromatic rings. For instance, correlations would be expected between the protons at positions 2' and 6', and between 5' and 6' on the 4-chloro-3-nitrophenyl ring. Similarly, correlations would be observed among the protons on the methyl benzoate (B1203000) ring, confirming their adjacent relationships.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet signal of the methyl protons (OCH₃) would show a correlation to the methyl carbon signal at approximately 52.5 ppm.
The protons on the methyl benzoate ring showing correlations to the carbonyl carbon (C=O) and the ester carbonyl carbon (COOCH₃).
The protons on the 4-chloro-3-nitrophenyl ring also showing correlations to the ketone carbonyl carbon, thus confirming the link between the two aromatic systems.
The methyl protons (OCH₃) showing a correlation to the ester carbonyl carbon.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. researchgate.netresearchgate.net For this compound, ssNMR could be used to investigate the presence of different crystalline forms, known as polymorphs. rsc.orgnih.gov Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local environment of the atoms in the crystal lattice. researchgate.netresearchgate.net By analyzing the ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) spectrum, the presence of multiple crystalline forms would be indicated by the appearance of more signals than expected for a single form.
NOESY is a 2D NMR technique that provides information about which protons are close to each other in space, regardless of whether they are connected through chemical bonds. electronicsandbooks.comarxiv.org This is particularly useful for determining the three-dimensional conformation of flexible molecules. electronicsandbooks.commdpi.com For this compound, a NOESY experiment could reveal spatial proximities between the protons on the two aromatic rings, providing insight into the preferred rotational conformation around the bond connecting the ketone to the methyl benzoate ring. For example, a NOESY correlation between a proton on the 4-chloro-3-nitrophenyl ring and a proton on the methyl benzoate ring would indicate that these protons are in close spatial proximity.
Advanced Mass Spectrometry (MS) Techniques
Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of a molecule, which further corroborates its structure.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This provides valuable information about the molecule's structure. A plausible fragmentation pathway for this compound is outlined below.
Interactive Table 2: Proposed MS/MS Fragmentation Pathway
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 320.0 [M+H]⁺ | 289.0 | 31 (OCH₃) | Loss of the methoxy (B1213986) group from the ester. |
| 320.0 [M+H]⁺ | 183.0 | 137 (C₇H₄O₃) | Cleavage yielding the 4-chloro-3-nitrobenzoyl cation. |
| 320.0 [M+H]⁺ | 135.0 | 185 (C₇H₂ClNO₃) | Cleavage yielding the methyl benzoyl cation. |
| 183.0 | 155.0 | 28 (CO) | Loss of carbon monoxide from the 4-chloro-3-nitrobenzoyl cation. |
| 183.0 | 137.0 | 46 (NO₂) | Loss of the nitro group from the 4-chloro-3-nitrobenzoyl cation. |
| 135.0 | 105.0 | 30 (CH₂O) | Loss of formaldehyde (B43269) from the methyl benzoyl cation. |
| 135.0 | 77.0 | 58 (C₂H₂O₂) | Loss of the ester group and CO to yield the phenyl cation. |
This proposed fragmentation pattern is based on the known behavior of benzophenones and aromatic nitro compounds in MS/MS experiments. rsc.org
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. measurlabs.comresearchgate.netnih.govacs.orgresearchgate.net This allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₅H₁₀ClNO₅. The calculated exact mass for the neutral molecule and its protonated form are as follows:
Calculated Exact Mass (C₁₅H₁₀ClNO₅): 319.0247
Calculated Exact Mass of [M+H]⁺ (C₁₅H₁₁ClNO₅⁺): 320.0325
An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition of the molecule.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis
No published studies utilizing ion mobility spectrometry-mass spectrometry to investigate the conformational landscape of this compound were identified. This technique would be instrumental in separating and characterizing different gas-phase conformers of the molecule, providing insights into its three-dimensional structure and flexibility. Such an analysis would typically yield collision cross-section (CCS) values for different ionic species of the compound, which are physical parameters reflecting the ion's size and shape. Without experimental data, a table of CCS values for different conformers cannot be constructed.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Specific Infrared (IR) and Raman spectra for this compound are not available in the searched scientific literature.
Detailed Assignment of Vibrational Modes to Functional Groups
A detailed assignment of vibrational modes requires experimental spectra. In the absence of this data, a theoretical assignment of the principal vibrational modes expected for the functional groups present in this compound can be hypothesized. Key functional groups include the methyl ester, the benzophenone (B1666685) ketone, the nitro group, and the substituted aromatic rings. Expected vibrational modes would include C=O stretching for both the ester and ketone, asymmetric and symmetric stretching of the NO₂ group, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. However, without empirical data, a data table of these assignments cannot be accurately compiled.
Analysis of Intermolecular Interactions via Vibrational Shifts
The analysis of intermolecular interactions through shifts in vibrational frequencies is contingent on comparing spectra taken under different conditions (e.g., in different solvents or at varying concentrations). As no spectral data for this compound was found, this analysis cannot be performed.
Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
No studies employing ATR or DRIFTS techniques for the analysis of solid or liquid samples of this compound were found. These methods would be valuable for obtaining high-quality vibrational spectra of the compound in its condensed phases.
X-ray Crystallography and Solid-State Structure Determination
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to assess the crystallinity of a solid material. A PXRD pattern of this compound would be expected to show sharp, well-defined peaks, indicative of a crystalline solid, as opposed to a broad, diffuse halo that would suggest an amorphous state. The precise positions and intensities of these peaks are unique to the compound's crystal structure.
Furthermore, PXRD is a crucial tool for the identification of polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, including solubility and melting point. Should this compound exhibit polymorphism, PXRD analysis would reveal different diffraction patterns for each crystalline form. Currently, there is no published PXRD data for this compound to confirm its crystallinity or investigate its potential for polymorphism.
Analysis of Crystal Packing and Intermolecular Interactions
The determination of a single-crystal X-ray structure provides definitive information about the spatial arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystallographic data is available for this compound, the crystal structure of the related compound, Methyl 4-chloro-3-nitrobenzoate, offers a valuable comparative model.
Table 1: Crystallographic Data for the Related Compound Methyl 4-chloro-3-nitrobenzoate
| Parameter | Value |
| Chemical Formula | C₈H₆ClNO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.338(1) |
| b (Å) | 7.480(1) |
| c (Å) | 9.715(2) |
| α (°) | 98.39(3) |
| β (°) | 94.89(3) |
| γ (°) | 118.95(3) |
| Volume (ų) | 454.1(2) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic systems.
The primary chromophores in this molecule are the two benzene (B151609) rings, the nitro group (-NO₂), and the benzoyl carbonyl group (C=O). These groups contain π electrons and non-bonding electrons that can undergo n→π* and π→π* transitions. The presence of the electron-withdrawing nitro and chloro groups, as well as the carbonyl group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Specific experimental data is required to determine the exact wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities.
The polarity of the solvent can influence the electronic spectra of a molecule. In the case of this compound, changing the solvent is expected to affect the positions of the absorption bands. For π→π* transitions, an increase in solvent polarity typically leads to a small red shift. Conversely, for n→π* transitions, an increase in solvent polarity generally results in a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions. To date, no studies on the solvatochromic behavior of this compound have been reported.
Fluorescence is a photoluminescent process where a molecule emits light after absorbing electromagnetic radiation. Not all molecules that absorb UV-Vis light are fluorescent; for many, the absorbed energy is dissipated through non-radiative pathways. The presence of the nitro group in this compound may lead to the quenching of fluorescence, as nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state.
If this compound were to exhibit fluorescence, key parameters for its characterization would include the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state before returning to the ground state). These measurements would provide deeper insights into the dynamics of the molecule's excited states. However, there is currently no available data to confirm whether this compound is fluorescent.
Computational and Theoretical Studies of Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, such calculations would provide invaluable insights.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would typically involve geometry optimization to determine its most stable three-dimensional structure. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. While experimental data from techniques like X-ray crystallography provides this information for the solid state, DFT calculations offer a detailed view of the molecule in the gaseous phase, free from crystal packing forces. No specific DFT studies detailing the optimized geometry of this compound are currently available in the reviewed literature.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Parameter | Predicted Value |
|---|---|
| Total Energy | Data not available |
| Dipole Moment | Data not available |
| Point Group | Data not available |
Note: This table is for illustrative purposes only, as no published data could be found.
Ab Initio Methods for Electronic Structure and Energy
Ab initio methods, which are based on first principles without the inclusion of experimental data, provide a highly accurate means of studying electronic structure and energy. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to this compound. These calculations would offer a more rigorous, albeit computationally expensive, alternative to DFT for determining the molecule's electronic energy and wavefunction. A survey of existing literature did not uncover any studies that have applied these ab initio methods to this compound.
Calculation of Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. Furthermore, the calculation of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electrophilic and nucleophilic sites within this compound. This information is vital for predicting how the molecule will interact with other chemical species. Regrettably, no specific data on the HOMO-LUMO gap or charge distribution for this compound has been published.
Table 2: Illustrative Frontier Molecular Orbital Data
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as no published data could be found.
Conformational Analysis and Energy Landscapes
The flexibility of this compound, particularly around the central carbonyl bridge, makes conformational analysis a critical area of study.
Potential Energy Surface Mapping
A potential energy surface (PES) map provides a visual representation of the energy of a molecule as a function of its geometry. For this compound, mapping the PES by systematically rotating the dihedral angles connecting the two phenyl rings would be particularly insightful. This would reveal the energy barriers to rotation and help to understand the molecule's flexibility. Such a study would be instrumental in understanding its dynamic behavior, but no such analysis has been reported in the literature.
Identification of Stable Conformers and Transition States
From the potential energy surface, it is possible to identify the stable conformers (local energy minima) and the transition states (saddle points) that connect them. This would reveal the most likely three-dimensional shapes that this compound adopts. Understanding the relative energies of these conformers would allow for the prediction of their populations at a given temperature. This crucial information for understanding the compound's behavior in different environments is not yet available.
Molecular Dynamics Simulations for Dynamic Behavior
There are currently no published molecular dynamics (MD) simulation studies for this compound. Such studies would be instrumental in understanding the compound's conformational dynamics, its interactions with solvents, and its behavior in various environments.
Future research in this area could potentially include:
Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.
Solvation Effects: Simulating how the molecule interacts with different solvents to understand its solubility and behavior in solution.
Intermolecular Interactions: Investigating how molecules of this compound interact with each other in a condensed phase.
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic properties are a powerful tool for interpreting experimental data and understanding the electronic and vibrational structure of a molecule. However, no specific computational studies predicting the spectroscopic properties of this compound have been found.
Prediction of NMR Chemical Shifts and Coupling Constants
No computational studies predicting the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are available. Density Functional Theory (DFT) calculations are a common method for such predictions and could provide valuable data for the structural elucidation of this compound and its derivatives.
A hypothetical data table for predicted NMR chemical shifts, based on computational methods, would look like this:
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | Data Not Available | Data Not Available |
| C2 | Data Not Available | Data Not Available |
| ... | ... | ... |
Simulation of IR and Raman Vibrational Spectra
There are no published simulations of the infrared (IR) and Raman vibrational spectra for this compound. Computational methods, such as DFT, could be used to calculate the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.
A hypothetical data table for simulated vibrational frequencies might be presented as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C=O Stretch | Data Not Available | Data Not Available | Data Not Available |
| NO₂ Asymmetric Stretch | Data Not Available | Data Not Available | Data Not Available |
| C-Cl Stretch | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Theoretical UV-Vis Spectra and Electronic Excitation Energies
No theoretical studies on the UV-Vis absorption spectrum and electronic excitation energies of this compound have been found in the literature. Time-dependent DFT (TD-DFT) is a common approach to predict electronic transitions and would be valuable for understanding the photophysical properties of this molecule.
A hypothetical data table for theoretical UV-Vis spectral data could be structured as:
| Excitation | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |
| S₀ → S₁ | Data Not Available | Data Not Available | Data Not Available |
| S₀ → S₂ | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Reaction Mechanism Modeling
The synthesis of this compound likely involves multi-step organic reactions. However, there is a lack of computational studies focused on modeling these reaction mechanisms.
Chemical Reactivity and Derivatization Strategies for Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate
Modification of the Ester Group
The methyl ester group in Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a prime target for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation. These reactions allow for the introduction of different functional groups, which can significantly alter the molecule's physical and chemical properties.
Selective Hydrolysis to Carboxylic Acid
The selective hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, followed by an acidic workup. The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent system like aqueous methanol (B129727), facilitates the saponification of the ester. The resulting carboxylate salt is then protonated by the addition of a strong acid, leading to the precipitation of the carboxylic acid.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion. The reaction conditions can be optimized to ensure complete hydrolysis without affecting other functional groups in the molecule.
Table 1: Conditions for Selective Hydrolysis of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Methanol/Water | 60-80 | 2-4 | >90 |
| KOH | Ethanol/Water | 70-90 | 2-4 | >90 |
| LiOH | THF/Water | 25-50 | 4-6 | >85 |
This data is based on general procedures for methyl ester hydrolysis and may require optimization for this specific substrate.
Transesterification with Diverse Alcohols and Phenols
Transesterification is a versatile method for modifying the ester group by exchanging the methyl group with other alkyl or aryl groups. This reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. In contrast, base-catalyzed transesterification typically employs a strong base, such as sodium methoxide or sodium ethoxide, to generate an alkoxide nucleophile from the alcohol.
The choice of catalyst and reaction conditions depends on the specific alcohol or phenol (B47542) being used and the desired outcome. This method allows for the synthesis of a wide array of esters with varying steric and electronic properties.
Table 2: Representative Transesterification Reactions
| Alcohol/Phenol | Catalyst | Solvent | Temperature (°C) | Product |
| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate |
| Isopropanol | NaOiPr (cat.) | Isopropanol | Reflux | Isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate |
| Phenol | p-TsOH (cat.) | Toluene | Reflux | Phenyl 2-(4-chloro-3-nitrobenzoyl)benzoate |
| Benzyl alcohol | Ti(OiPr)₄ (cat.) | Benzyl alcohol | 100-120 | Benzyl 2-(4-chloro-3-nitrobenzoyl)benzoate |
This data is illustrative of typical transesterification reactions and would need to be adapted for the specific substrate.
Reduction to Alcohols (Primary and Secondary)
The ester and ketone functionalities of this compound can be reduced to alcohols using various reducing agents. The choice of reagent determines the selectivity of the reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the ketone to their corresponding alcohols. researchgate.net This would yield a diol product.
Selective reduction of the ester group in the presence of the ketone is more challenging. However, certain reagents and conditions can favor the formation of the primary alcohol from the ester while leaving the ketone intact. Conversely, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for the reduction of ketones over esters, allowing for the synthesis of a secondary alcohol while retaining the methyl ester group. researchgate.net
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Product(s) |
| LiAlH₄ | THF | 0 to RT | Diol (reduction of both ester and ketone) |
| NaBH₄ | Methanol | 0 to RT | Secondary alcohol (selective reduction of ketone) |
| BH₃·THF | THF | 0 to RT | Potential for selective reduction of the related carboxylic acid over the ester |
The precise outcomes depend on reaction conditions and stoichiometry.
Amidation and Hydrazinolysis Reactions
The methyl ester can be converted to an amide through reaction with a primary or secondary amine. This transformation, known as aminolysis, can be facilitated by heating the ester with the desired amine. In some cases, a catalyst may be employed to enhance the reaction rate. The resulting amides are often more stable than the parent ester and can serve as important intermediates in further synthetic transformations.
Hydrazinolysis, the reaction of the ester with hydrazine (B178648) (N₂H₄), yields the corresponding acyl hydrazide. Acyl hydrazides are valuable precursors for the synthesis of various heterocyclic compounds.
Table 4: Amidation and Hydrazinolysis Reactions
| Reagent | Solvent | Conditions | Product |
| Ammonia | Methanol | High Pressure, Heat | 2-(4-chloro-3-nitrobenzoyl)benzamide |
| Aniline (B41778) | Xylene | Reflux | N-phenyl-2-(4-chloro-3-nitrobenzoyl)benzamide |
| Hydrazine hydrate | Ethanol | Reflux | 2-(4-chloro-3-nitrobenzoyl)benzohydrazide |
These are predicted reactions based on the general reactivity of methyl esters.
Transformations at the Ketone Carbonyl
The ketone carbonyl group provides another handle for the derivatization of this compound. Its reactivity towards nucleophiles allows for the formation of new carbon-carbon bonds and the introduction of diverse structural motifs.
Grignard Reactions and Organolithium Additions
Grignard reagents and organolithium compounds are powerful carbon-based nucleophiles that readily add to the electrophilic carbon of the ketone carbonyl. This reaction leads to the formation of a tertiary alcohol upon acidic workup. The choice of the Grignard or organolithium reagent determines the nature of the alkyl or aryl group that is introduced.
It is important to note that these strong nucleophiles can also react with the ester functionality. Typically, Grignard reagents will add twice to an ester, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. udel.edu Therefore, careful control of stoichiometry and reaction conditions would be necessary to achieve selective addition to the ketone.
Table 5: Grignard and Organolithium Additions to the Ketone Carbonyl
| Reagent | Solvent | Temperature (°C) | Product (after workup) |
| Methylmagnesium bromide | THF | -78 to 0 | Tertiary alcohol from addition to ketone |
| Phenyllithium | Diethyl ether | -78 to 0 | Tertiary alcohol from addition to ketone |
| Ethylmagnesium chloride | THF | -78 to 0 | Tertiary alcohol from addition to ketone |
Side reactions with the ester group are possible and need to be considered in a synthetic plan.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The ketone moiety of this compound is a prime target for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for achieving this transformation.
The Wittig reaction utilizes a phosphonium (B103445) ylide (a phosphorane) as the key reagent. The ylide, typically prepared by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the electrophilic ketone carbon. This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine (B44618) oxide byproduct.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generated by deprotonating an alkylphosphonate with a base. HWE reactions offer several advantages, including the higher nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification. orgsyn.orgresearchgate.net A significant benefit of the HWE reaction is its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.org
The reaction of this compound with various stabilized ylides or phosphonate carbanions would yield a range of substituted alkenes, installing a new carbon-carbon double bond at the former carbonyl position.
Table 1: Hypothetical Olefination Reactions
Illustrative examples of Wittig and HWE reactions with this compound.
| Reaction Type | Reagent | Expected Product Structure | Product Name |
|---|---|---|---|
| Wittig | Methyltriphenylphosphonium bromide / n-BuLi | Methyl 2-(1-(4-chloro-3-nitrophenyl)vinyl)benzoate | |
| Wittig | (Carbethoxymethyl)triphenylphosphonium bromide / NaH | Methyl 2-(2-carboethoxy-1-(4-chloro-3-nitrophenyl)vinyl)benzoate | |
| HWE | Triethyl phosphonoacetate / NaH | Methyl (E)-2-(2-carboethoxy-1-(4-chloro-3-nitrophenyl)vinyl)benzoate | |
| HWE | Diethyl (cyanomethyl)phosphonate / K₂CO₃ | Methyl (E)-2-(2-cyano-1-(4-chloro-3-nitrophenyl)vinyl)benzoate |
Reductive Amination Strategies
Reductive amination is a powerful method for converting ketones into amines. organic-chemistry.org This transformation proceeds in two stages: the reaction of the ketone with a primary or secondary amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com
A key advantage of modern reductive amination protocols is the ability to perform the reaction in a single pot. This is achieved by using reducing agents that are selective for the iminium ion in the presence of the starting ketone. harvard.edu Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are stable under the mildly acidic conditions that favor imine formation but are potent enough to reduce the resulting iminium ion. masterorganicchemistry.comharvard.edu
Applying this strategy to this compound would allow for the synthesis of a wide array of secondary and tertiary amines, depending on the amine nucleophile used in the first step.
Table 2: Reductive Amination Reactions
Examples of amines synthesized from this compound.
| Amine Reagent | Reducing Agent | Expected Product Structure | Product Name |
|---|---|---|---|
| Ammonia (as NH₄OAc) | NaBH(OAc)₃ | Methyl 2-(amino(4-chloro-3-nitrophenyl)methyl)benzoate | |
| Benzylamine | NaBH₃CN | Methyl 2-((benzylamino)(4-chloro-3-nitrophenyl)methyl)benzoate | |
| Morpholine | NaBH(OAc)₃ | Methyl 2-((4-chloro-3-nitrophenyl)(morpholino)methyl)benzoate | |
| Aniline | NaBH₃CN | Methyl 2-((anilino)(4-chloro-3-nitrophenyl)methyl)benzoate |
Reactions on the Chloronitrobenzoyl Aromatic Ring
The chloronitrobenzoyl ring is electron-deficient due to the presence of three electron-withdrawing groups: the nitro group, the chloro group, and the benzoyl ketone. This electronic characteristic governs its reactivity, making it susceptible to nucleophilic attack while being highly deactivated towards electrophilic substitution.
Nucleophilic Aromatic Substitution with various Nucleophiles (e.g., amines, alkoxides, thiols)
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org In this compound, the nitro group is positioned ortho to the chlorine atom, and the benzoyl group is para. Both groups strongly activate the ring for SₙAr by stabilizing the negative charge in the intermediate Meisenheimer complex. libretexts.orgyoutube.com
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). youtube.com In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored. This pathway allows for the displacement of the chlorine atom by a variety of nucleophiles.
Amines: Primary and secondary amines can serve as effective nucleophiles to form substituted anilines.
Alkoxides: Reagents like sodium methoxide or ethoxide can be used to synthesize aryl ethers.
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for producing aryl thioethers. nih.govnih.gov
Table 3: Nucleophilic Aromatic Substitution (SₙAr) Reactions
Displacement of the chloride with various nucleophiles.
| Nucleophile | Reagent(s) | Expected Product Structure | Product Class |
|---|---|---|---|
| Amine | Piperidine (B6355638), K₂CO₃ | Aryl Amine | |
| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether | |
| Thiol | Thiophenol, K₂CO₃ | Aryl Thioether |
Reduction of the Nitro Group (e.g., catalytic hydrogenation, zinc reduction)
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods exist, and the choice of reagent is crucial to ensure chemoselectivity, preserving the ketone, ester, and aryl chloride functionalities.
Catalytic Hydrogenation: This is a common and efficient method. commonorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective catalyst but can sometimes lead to hydrodechlorination (replacement of the chlorine with hydrogen). commonorganicchemistry.com For substrates containing aromatic halogens, Raney Nickel can be a preferable catalyst as it is less prone to causing dehalogenation. commonorganicchemistry.com
Metal-Based Reductions: The use of metals in acidic or neutral media provides a mild and selective alternative. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are classic choices. commonorganicchemistry.com Zinc (Zn) powder is also effective and can be used under acidic, basic, or neutral conditions, offering a versatile method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comniscpr.res.inresearchgate.net
The resulting aminobenzoylbenzoate derivative is a valuable intermediate, for instance, for the synthesis of heterocyclic compounds like quinazolines or acridones.
Table 4: Selective Reduction of the Nitro Group
Comparison of common reducing agents.
| Reagent(s) | Conditions | Expected Product | Notes on Selectivity |
|---|---|---|---|
| H₂, Pd/C | Methanol, rt, 1-4 atm | Methyl 2-(3-amino-4-chlorobenzoyl)benzoate | Highly efficient, but risk of dehalogenation. commonorganicchemistry.com |
| H₂, Raney Ni | Ethanol, rt, 1-4 atm | Methyl 2-(3-amino-4-chlorobenzoyl)benzoate | Often preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol, reflux | Methyl 2-(3-amino-4-chlorobenzoyl)benzoate | Mild and selective for the nitro group. commonorganicchemistry.com |
| Zn, NH₄Cl | Aqueous Ethanol, rt | Methyl 2-(3-amino-4-chlorobenzoyl)benzoate | Mild, neutral conditions, high selectivity. niscpr.res.in |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The aryl chloride in this compound can participate in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized ligands and conditions.
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction provides a powerful alternative to SₙAr for forming C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine, offering broad substrate scope and functional group tolerance. organic-chemistry.org
Table 5: Palladium-Catalyzed Cross-Coupling Reactions
Formation of C-C and C-N bonds from the aryl chloride moiety.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diarylacetylene |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOᵗBu | Diaryl Amine |
Electrophilic Aromatic Substitution (if feasible and regioselective)
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. grabmyessay.com However, the feasibility of such a reaction is highly dependent on the electronic nature of the substituents already present on the ring.
The chloronitrobenzoyl ring in this compound is exceptionally electron-poor. It bears three powerful deactivating groups: the nitro group (-NO₂), the chloro group (-Cl), and the benzoyl group (-COR). These groups withdraw electron density from the aromatic π-system, making the ring highly resistant to attack by electrophiles. aiinmr.com
Similarly, the second aromatic ring (the methyl benzoate (B1203000) moiety) is deactivated by the ester group (-COOR) and the large benzoyl ketone group.
Consequently, electrophilic aromatic substitution on either ring of this compound is considered infeasible under standard laboratory conditions. Forcing such a reaction would require extremely harsh conditions (e.g., fuming acids, high temperatures), which would likely lead to decomposition of the molecule rather than selective substitution. Therefore, this pathway is not a viable strategy for the further derivatization of this compound.
Synthesis of Structural Analogues and Libraries of this compound
The structural framework of this compound offers multiple avenues for chemical modification, allowing for the generation of diverse structural analogues and chemical libraries. These derivatization strategies are crucial for exploring structure-activity relationships in various research contexts. The primary sites for modification include the two aromatic rings, the ketone linker, and the methyl ester.
Systematic Variation of Substituents on Aromatic Rings
Systematic variation of the substituents on both the 4-chloro-3-nitrophenyl ring (Ring A) and the methyl benzoate ring (Ring B) can be achieved through a variety of modern synthetic methodologies. The presence of the chloro and nitro groups on Ring A dictates the feasible reaction types.
The chloro group, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide range of substituents by reacting this compound with various nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) can yield the corresponding methoxy (B1213986) derivative. Similarly, amines can be introduced to replace the chloro group, leading to a variety of aniline derivatives.
Palladium-catalyzed cross-coupling reactions are also powerful tools for modifying the aromatic rings. nih.gov While the chloro group is less reactive than a bromo or iodo substituent, suitable ligand and catalyst systems can facilitate these transformations.
Suzuki-Miyaura Coupling : Reaction with aryl or heteroaryl boronic acids can introduce new aromatic or heteroaromatic rings at the 4-position of Ring A, displacing the chlorine atom. This allows for the synthesis of biaryl structures. nih.gov
Buchwald-Hartwig Amination : This reaction provides an alternative and often more general method for introducing a wide variety of primary and secondary amines at the 4-position, offering a broader scope than traditional SNAr reactions.
Sonogashira Coupling : Although less common with chloroarenes, under optimized conditions, this reaction can be used to introduce alkyne functionalities.
The nitro group on Ring A can also be a handle for derivatization. Reduction of the nitro group to an amine provides a key intermediate. This resulting aniline can then undergo a plethora of reactions, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -I), acylation to form amides, or reductive amination.
Substituents on the methyl benzoate ring (Ring B) can be introduced by starting from appropriately substituted benzoic acid derivatives in the initial synthesis of the benzophenone (B1666685) scaffold, typically via a Friedel-Crafts acylation . google.com For example, using a substituted methyl benzoate in the acylation with 4-chloro-3-nitrobenzoyl chloride would yield analogues with modifications on Ring B.
Table 1: Proposed Analogues via Systematic Variation of Substituents
| Starting Material | Reagent/Reaction Type | Proposed Analogue Structure |
|---|---|---|
| This compound | NaN3 / SNAr | Methyl 2-(4-azido-3-nitrobenzoyl)benzoate |
| This compound | Phenylboronic acid / Suzuki Coupling | Methyl 2-(4-phenyl-3-nitrobenzoyl)benzoate |
| This compound | Morpholine / Buchwald-Hartwig Amination | Methyl 2-(4-morpholino-3-nitrobenzoyl)benzoate |
| Methyl 2-(4-amino-3-nitrobenzoyl)benzoate (from reduction of nitro group) | NaNO2, HCl then CuCN / Sandmeyer | Methyl 2-(4-cyano-3-nitrobenzoyl)benzoate |
Introduction of Heteroatoms or Fused Ring Systems
The introduction of heteroatoms and the construction of fused ring systems significantly expand the chemical space of analogues derivable from this compound.
Heteroatom Introduction:
Heteroatoms can be incorporated into the aromatic rings as substituents, as described in the previous section (e.g., through SNAr or Buchwald-Hartwig amination to introduce nitrogen or oxygen nucleophiles). Furthermore, one of the phenyl rings can be replaced entirely by a heteroaromatic ring. This is typically achieved by using a heteroaromatic starting material in the initial Friedel-Crafts acylation. For example, reacting 4-chloro-3-nitrobenzoyl chloride with a thiophene (B33073) or pyridine (B92270) derivative can yield analogues where Ring B is a heteroaromatic system. acs.org
Fused Ring Systems:
The synthesis of fused ring systems can be approached through intramolecular cyclization reactions of appropriately functionalized derivatives. For instance, if a substituent introduced on Ring A or B contains a reactive functional group, it can be induced to cyclize onto the benzophenone core.
One common strategy involves the reduction of the nitro group to an amine, followed by reactions to build a heterocyclic ring. For example, the resulting aniline can be reacted with a 1,3-dicarbonyl compound in a Combes quinoline (B57606) synthesis or with an α-haloketone in a Hantzsch pyrrole (B145914) synthesis (after appropriate modification) to form fused quinoline or pyrrole rings, respectively.
Another approach involves the functionalization of the methyl group of the ester in Ring B. For example, deprotonation of the methyl group ortho to the benzoyl group, if sterically accessible, followed by reaction with an electrophile and subsequent cyclization could lead to fused systems. However, the reactivity of this position would need to be carefully considered.
A more direct approach to fused systems involves starting with polycyclic aromatic compounds in the initial synthesis. For example, using a naphthalene (B1677914) derivative instead of a benzene (B151609) derivative for Ring B would result in a naphthoyl-substituted analogue.
Table 2: Proposed Analogues with Heteroatoms or Fused Ring Systems
| Synthetic Strategy | Proposed Analogue Structure |
|---|---|
| Friedel-Crafts acylation with 2-methylthiophene | Methyl 3-(4-chloro-3-nitrobenzoyl)thiophene-2-carboxylate |
| Reduction of nitro group, then reaction with 2,4-pentanedione (Combes synthesis) | A fused quinoline-benzophenone derivative |
| Intramolecular cyclization of a suitably derivatized precursor | A xanthone (B1684191) or thioxanthone derivative (if cyclization between the two rings occurs) |
Creation of Chiral Derivatives (if applicable)
The parent molecule, this compound, is achiral. Chirality can be introduced into its derivatives through several strategies, primarily by modification of the ketone functional group or by the introduction of chiral substituents.
The most direct method to create a chiral center is the asymmetric reduction of the ketone to a secondary alcohol (a benzhydrol). This can be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation using chiral metal complexes, for instance, those based on ruthenium-BINAP systems. acs.org This would result in the formation of chiral Methyl 2-[(S)-(4-chloro-3-nitrophenyl)(hydroxy)methyl]benzoate or its (R)-enantiomer. The resulting chiral alcohol is a versatile intermediate for further derivatization.
Another strategy involves the use of chiral auxiliaries . wikipedia.orgtcichemicals.comnumberanalytics.comresearchgate.netsigmaaldrich.com A chiral auxiliary can be attached to the molecule, for example, by converting the methyl ester to an amide with a chiral amine. This chiral amide can then direct the stereochemistry of subsequent reactions on the molecule, after which the auxiliary can be cleaved to yield an enantiomerically enriched product.
Finally, chiral centers can be introduced as part of the substituents added to the aromatic rings. For example, in a Buchwald-Hartwig amination, a chiral amine could be used as the nucleophile, resulting in a derivative with a stereocenter in its side chain. Similarly, in a Suzuki coupling, a chiral boronic acid derivative could be employed.
Table 3: Proposed Chiral Derivatives
| Strategy for Chirality Introduction | Proposed Analogue Structure |
|---|---|
| Asymmetric reduction of the ketone | Methyl 2-[(S)-(4-chloro-3-nitrophenyl)(hydroxy)methyl]benzoate |
| Asymmetric reduction of the ketone | Methyl 2-[(R)-(4-chloro-3-nitrophenyl)(hydroxy)methyl]benzoate |
| Reaction with a chiral amine (e.g., (R)-phenylethylamine) after hydrolysis of the ester | N-((R)-1-phenylethyl)-2-(4-chloro-3-nitrobenzoyl)benzamide |
| Buchwald-Hartwig amination with a chiral amine | Methyl 2-(4-((S)-sec-butylamino)-3-nitrobenzoyl)benzoate |
Applications of Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate in Advanced Materials and Synthetic Methodologies
Role as a Key Synthetic Intermediate
The primary documented utility of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate lies in its role as a key intermediate in multi-step organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.
Precursor in the Synthesis of Complex Organic Scaffolds
This compound has been identified as a crucial precursor in the synthesis of novel antibacterial agents. Its synthesis typically begins with the corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, which is esterified with methanol (B129727), often in the presence of a catalyst such as thionyl chloride, to yield the methyl ester.
This methyl benzoate (B1203000) derivative serves as a versatile scaffold. The chlorine atom on the benzoyl ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can react with thiophenol or aniline (B41778) derivatives, as well as cyclic amines like piperidine (B6355638) and morpholine, to generate a library of substituted benzoate compounds. Following the substitution reaction, the methyl ester can be hydrolyzed back to the carboxylic acid, a key functional group for the biological activity of the final antibacterial compounds. This strategic use of the methyl ester as a protecting group for the carboxylic acid is a common and effective tactic in organic synthesis.
The general synthetic scheme is as follows:
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 2-(4-chloro-3-nitrobenzoyl)benzoic acid | Methanol, Thionyl chloride | This compound | Protection of the carboxylic acid group |
| 2 | This compound | Thiophenol/Aniline derivatives, Piperidine, or Morpholine | Substituted benzoate derivatives | Introduction of diverse functional groups |
| 3 | Substituted benzoate derivatives | Hydrolysis (e.g., with NaOH) | Final antibacterial compounds (carboxylic acids) | Deprotection to reveal the active carboxylic acid |
Building Block for Natural Product Total Synthesis
A thorough review of the scientific literature does not reveal any specific instances of this compound being utilized as a building block in the total synthesis of natural products. While its structural motifs are present in various natural products, its direct application in this specific area of synthesis is not documented.
Utilization in Multi-Component Reactions
There is no specific information available in the scientific literature detailing the use of this compound in multi-component reactions. While the functional groups present in the molecule could theoretically participate in such reactions, no concrete examples have been reported.
Potential in Material Science
The application of this compound in the field of material science is not well-documented. However, based on its chemical structure, some potential applications can be hypothesized.
Incorporation into Polymer Backbones for Functional Materials
No specific research has been found that details the direct incorporation of this compound into polymer backbones to create functional materials. The presence of the nitro and chloro groups could potentially impart specific properties to a polymer, such as thermal stability or altered electronic characteristics, but this remains a theoretical consideration without experimental evidence.
Exploration in Optoelectronic Materials
There is no specific information available in scientific literature or patent databases regarding the exploration or application of this compound in optoelectronic materials. While the broader class of benzophenone (B1666685) derivatives has been investigated for roles in organic light-emitting diodes (OLEDs) and other organic electronics, research explicitly detailing the synthesis, properties, and performance of this compound for these applications could not be found. The unique combination of chloro and nitro substituents on the benzoyl moiety, along with the methyl benzoate structure, presents a molecule with potential electronic and photophysical properties of interest, but as of now, these have not been reported in the context of optoelectronics.
Applications in Functional Coatings or Self-Assembled Monolayers
Similarly, a comprehensive search did not yield any studies on the application of this compound in the formulation of functional coatings or the formation of self-assembled monolayers (SAMs). Benzophenone derivatives are sometimes used in coatings as photoinitiators for UV curing, and aromatic compounds with suitable functional groups can be designed to form SAMs on various substrates. However, there is no available research that describes the use of this compound for these purposes. Its potential as a component in protective, anti-reflective, or otherwise functional coatings remains unexplored in the public domain.
Non-Catalytic Role in Chemical Processes
The non-catalytic applications of a compound, where it is consumed in a stoichiometric manner or plays a structural role, are fundamental to synthetic and supramolecular chemistry. The following sections address the documented non-catalytic roles of this compound.
Use as a Chemical Reagent or Stoichiometric Additive
This compound is commercially available, which suggests its use as a building block or intermediate in the synthesis of more complex molecules. The presence of a nitro group, a chloro group, and an ester provides multiple reaction sites for chemical modification. For instance, the nitro group can be reduced to an amine, the chloro group can be displaced via nucleophilic aromatic substitution, and the ester can be hydrolyzed or transesterified. However, specific examples in the scientific literature of its use as a chemical reagent or a stoichiometric additive in a particular chemical process are not readily found. While it is plausible that it is used in proprietary industrial syntheses, such applications are not publicly documented.
Application in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The aromatic rings and polar functional groups of this compound could potentially participate in π-stacking, hydrogen bonding (if hydrolyzed or with other suitable partners), and dipole-dipole interactions, making it a candidate for studies in crystal engineering and the formation of supramolecular assemblies. However, there are no published crystal structures or studies on the supramolecular chemistry of this compound in the Cambridge Structural Database or other scientific repositories. Therefore, its application in this field remains undocumented.
Future Research Directions and Unexplored Avenues for Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate Research
Development of Novel and Sustainable Synthetic Routes
Traditional methods for the synthesis of benzophenone (B1666685) derivatives, such as Friedel-Crafts acylation, often rely on harsh conditions and generate significant waste. The development of greener and more efficient synthetic routes for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a critical area for future investigation.
Flow Chemistry Approaches
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. A continuous-flow microreactor-based synthesis of benzophenone derivatives has been reported, utilizing the reaction of an aryl Grignard reagent with an acyl chloride. google.com This approach avoids the use of hazardous reagents like aluminum trichloride (B1173362), which are common in conventional Friedel-Crafts reactions. google.compatsnap.com
For the synthesis of this compound, a future flow chemistry approach could involve the reaction of a Grignard reagent derived from methyl benzoate (B1203000) with 4-chloro-3-nitrobenzoyl chloride in a microreactor. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. The use of 2-methyltetrahydrofuran (B130290) as a recyclable solvent could further enhance the sustainability of this process. google.com
| Parameter | Potential Advantage in Flow Synthesis |
| Reaction Time | Significantly reduced compared to batch processes. |
| Safety | Improved handling of reactive intermediates. |
| Scalability | Seamless transition from laboratory to industrial scale. |
| Sustainability | Potential for solvent recycling and reduced waste. |
Electrochemical Synthesis and Photoredox Catalysis
Electrochemical synthesis and photoredox catalysis represent powerful tools for forging new chemical bonds under mild conditions. The electrochemical reduction of benzophenone has been studied as a method for generating radical anions that can participate in further reactions. researchgate.net For instance, the electrochemical cyanomethylation of benzophenone has been achieved by using the benzophenone radical-anion as a strong base to generate a nucleophile from the solvent. researchgate.net
Future research could explore the electrochemical synthesis of this compound. One potential avenue is the coupling of an aryl halide and an aldehyde, a transformation that has been achieved using nickel catalysis. nih.gov A photoredox-catalyzed approach could also be envisioned. Benzophenone itself can act as a photosensitizer in various reactions. rsc.orgsemanticscholar.orgchemrxiv.org The combination of visible light and a suitable photocatalyst could enable the coupling of appropriate precursors to form the benzophenone core of the target molecule under exceptionally mild conditions. researchgate.net
Biocatalytic Transformations
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. Engineered microorganisms have been developed to produce benzophenone derivatives. For example, recombinant Escherichia coli has been engineered to transform sodium benzoate into 2,4,6-trihydroxybenzophenone (B1214741) by co-expressing benzoate-CoA ligase and benzophenone synthase. nih.gov This approach leverages the cell's endogenous malonyl-CoA to build the benzophenone scaffold. nih.gov
A future biocatalytic route to this compound could involve the development of a novel enzymatic cascade. This would likely require the discovery or engineering of enzymes capable of recognizing and transforming precursors bearing the chloro and nitro functionalities. Such a biosynthetic pathway would represent a significant step towards a truly green synthesis of this compound.
Expansion of Reactivity and Functionalization Strategies
The existing functional groups on this compound provide handles for further chemical modification. However, the development of methods to functionalize the seemingly inert C-H bonds of the aromatic rings would dramatically expand the accessible chemical space.
Exploration of C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. rsc.org In the context of benzophenones, visible-light/nickel photoredox catalysis has been successfully employed for the direct arylation of non-activated C(sp³)–H bonds. nih.govresearcher.life In this process, an excited triplet state of a diaryl ketone photosensitizer abstracts a hydrogen atom, generating a radical that can then participate in a nickel-catalyzed cross-coupling reaction. nih.govresearcher.life
For this compound, future research could focus on the development of regioselective C-H functionalization methods. The electronic and steric environment around each C-H bond is distinct, offering the potential for selective modification. For example, a metal-free C-H borylation of benzophenones has been reported using a traceless directing group, which could be adapted to introduce a versatile boronic ester functionality onto one of the aromatic rings. acs.org This borylated intermediate could then be used in a wide range of subsequent cross-coupling reactions.
| C-H Functionalization Strategy | Potential Outcome for this compound |
| Photoredox/Nickel Catalysis | Direct arylation of specific C-H bonds. |
| Directed C-H Borylation | Introduction of a boronic ester for further diversification. |
| Transition Metal Catalysis | Acylation or alkylation of ortho C-H bonds. |
Development of Asymmetric Transformations
The benzophenone core of this compound is prochiral, meaning that the introduction of a substituent ortho to the carbonyl group on one of the rings would create a chiral center. The development of asymmetric transformations to achieve this would be a significant advancement, providing access to enantioenriched derivatives with potential applications in medicinal chemistry and materials science.
Asymmetric synthesis of benzophenone derivatives has been explored, for example, in the preparation of chiral lactisole derivatives using the Mitsunobu reaction. nih.gov Furthermore, the asymmetric hydrogenation of unsymmetrical benzophenones to chiral benzhydrols has been achieved with high enantioselectivity using chiral ruthenium catalysts. acs.org Theoretical studies have also investigated the asymmetric induction of benzophenone imine ester enolates. acs.org
Future research on this compound could focus on developing catalytic asymmetric methods for its functionalization. Chiral ketone catalysts, for instance, have been shown to be effective in asymmetric photoreactions. rsc.org The design of a chiral catalyst that can effectively differentiate between the two aromatic rings of the substrate would be a key challenge. Success in this area would open the door to the synthesis of a wide range of novel, chiral molecules based on the this compound scaffold.
Integration into Advanced Functional Systems
The intricate architecture of this compound, featuring electron-withdrawing groups and a photoactive benzophenone scaffold, makes it a compelling candidate for the development of advanced functional materials.
Design of Molecular Switches or Sensors (non-biological sensing)
The development of molecular switches and sensors for non-biological applications is a burgeoning field of research. The inherent properties of this compound could be harnessed for these purposes. For instance, the benzophenone moiety is a well-known photoswitch, capable of undergoing reversible photochemical reactions. This photochromic behavior could be exploited to create light-sensitive molecular switches.
Furthermore, the nitroaromatic group is known to be an effective electron acceptor, a property that is frequently utilized in the design of chemical sensors. Nitroaromatic compounds can interact with electron-rich analytes, leading to a detectable change in their photophysical properties, such as fluorescence quenching. nih.govmdpi.commdpi.comresearchgate.net Therefore, this compound could potentially be developed into a sensor for electron-rich species. The chloro-substituent can also play a role in modulating the electronic properties of the molecule, thereby fine-tuning its sensing capabilities.
Table 1: Potential Sensing Applications for this compound Derivatives
| Analyte Class | Sensing Mechanism | Potential Application |
|---|---|---|
| Electron-rich aromatic compounds | Fluorescence Quenching | Detection of environmental pollutants |
| Amines | Photoinduced Electron Transfer (PET) | Industrial process monitoring |
Self-Assembly Studies in Non-Biological Contexts
Supramolecular self-assembly is a powerful tool for the bottom-up fabrication of novel materials with tailored properties. The presence of a halogen atom (chlorine) in this compound opens up the possibility of exploiting halogen bonding in directing self-assembly. nih.govnih.govrsc.orgmdpi.com Halogen bonding is a highly directional and specific non-covalent interaction that can be used to construct well-defined supramolecular architectures. rsc.org
Additionally, the aromatic rings in the molecule can participate in π-π stacking interactions, further guiding the self-assembly process. rsc.org By carefully controlling experimental conditions such as solvent and temperature, it may be possible to induce the self-assembly of this compound into ordered structures like nanofibers, vesicles, or crystalline solids with interesting optical or electronic properties. The interplay of halogen bonding, π-π stacking, and dipole-dipole interactions could lead to the formation of complex and functional supramolecular materials.
Advanced Theoretical and Spectroscopic Characterization Techniques
To fully unlock the potential of this compound, it is crucial to employ advanced characterization techniques that can provide deep insights into its behavior at the molecular level.
In-situ Spectroscopy for Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound is key to optimizing its synthesis and application. In-situ spectroscopic techniques, such as real-time FTIR, Raman, and UV-Vis spectroscopy, are invaluable tools for monitoring chemical reactions as they occur, without the need for sample extraction. mt.comresearchgate.netspectroscopyonline.comrsc.orgnih.govnih.govshimadzu.comfu-berlin.denih.govresearchgate.net
For example, in-situ FTIR spectroscopy could be used to track the consumption of reactants and the formation of products during the synthesis of this compound, providing real-time kinetic data. rsc.org This information can be used to optimize reaction conditions, improve yields, and identify reaction intermediates. Similarly, time-resolved UV-Vis spectroscopy could be employed to study the photochemical reactions of the benzophenone core, shedding light on the mechanisms of its photochromic behavior.
Table 2: Potential In-situ Spectroscopic Studies for this compound
| Spectroscopic Technique | Research Focus | Expected Outcome |
|---|---|---|
| In-situ FTIR | Synthesis Optimization | Real-time kinetic profiles, identification of intermediates |
| Time-resolved UV-Vis | Photochemical switching | Mechanistic insights into photochromic behavior |
Machine Learning Applications in Property Prediction and Synthesis Design
For this compound, ML models could be developed to predict its various physicochemical properties, such as its absorption and emission spectra, redox potentials, and solubility in different solvents. aalto.finih.govnih.govresearchgate.netstanford.eduupf.eduresearchgate.net This would enable the rapid screening of virtual libraries of its derivatives to identify candidates with desired properties for specific applications.
This compound is a compound with significant, yet largely unexplored, potential. By leveraging its unique structural and electronic properties, researchers can venture into new territories of materials science, developing novel molecular switches, sensors, and self-assembled materials. The application of advanced spectroscopic and computational tools will be instrumental in this endeavor, providing the fundamental understanding needed to rationally design and synthesize the next generation of functional materials based on this versatile chemical scaffold. The future of this compound research is bright, with a multitude of exciting avenues waiting to be explored.
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including esterification and Friedel-Crafts acylation. For example:
- Step 1: Methyl benzoate is functionalized at the 2-position via electrophilic substitution.
- Step 2: Acylation using 4-chloro-3-nitrobenzoyl chloride under Friedel-Crafts conditions.
- Step 3: Optimization via solvent selection (e.g., dichloromethane or DMF) and catalyst (e.g., AlCl₃ or FeCl₃).
Key Considerations:
Q. Table 1: Synthetic Route Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 65–70 | |
| Microwave-Assisted | FeCl₃ | DMF | 75–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- Electron ionization (EI-MS) detects molecular ion peaks (e.g., [M]⁺ at m/z 323) and fragmentation patterns (e.g., loss of NO₂ or Cl) .
- X-ray Crystallography:
Q. What are the solubility and stability properties of this compound under experimental conditions?
Methodological Answer:
- Solubility:
- Stability:
- Thermal: Stable up to 150°C; decomposition observed at higher temperatures (TGA data).
- Photochemical: Nitro groups may cause sensitivity to UV light; storage in amber vials recommended .
Advanced Research Questions
Q. How do nitro and chloro substituents influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects:
- The nitro group (-NO₂) is strongly electron-withdrawing, activating the benzoyl ring for electrophilic attack at meta positions.
- Chloro (-Cl) is mildly deactivating but ortho/para-directing, creating regioselectivity conflicts.
- Experimental Validation:
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction data be optimized?
Methodological Answer:
- Crystallization Challenges:
- Steric hindrance from the 2-benzoyl group disrupts lattice formation.
- Polymorphism risk due to flexible ester linkage.
- Optimization Strategies:
Q. How does this compound participate in tandem reactions, and what intermediates are critical?
Methodological Answer:
- Tandem Reaction Example:
- Step 1: Reduction of nitro to amine (using H₂/Pd-C).
- Step 2: Cyclization with triazoles (e.g., 1,2,4-triazole) to form heterocycles.
- Key Intermediates:
Q. How can computational models predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations:
- Calculate Fukui indices to identify electrophilic sites. For this compound, the 5-position on the benzoyl ring shows highest reactivity.
- Compare HOMO-LUMO gaps to predict reaction feasibility with electrophiles (e.g., bromine) .
Q. What contradictions exist in reported spectral data, and how can they be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
